Cas no 2228371-61-5 (1-(1-ethyl-1H-imidazol-2-yl)cyclobutylmethanol)

1-(1-Ethyl-1H-imidazol-2-yl)cyclobutylmethanol is a specialized organic compound featuring a cyclobutylmethanol moiety linked to a 1-ethylimidazole ring. This structure imparts unique reactivity and potential utility in pharmaceutical and chemical synthesis applications. The presence of both the imidazole heterocycle and the hydroxyl-functionalized cyclobutane offers versatile sites for further functionalization, making it a valuable intermediate in medicinal chemistry and catalyst design. Its balanced lipophilicity and polarity enhance solubility in common organic solvents, facilitating handling in synthetic workflows. The compound’s rigid cyclobutyl framework may contribute to steric selectivity in reactions, while the imidazole group provides coordination or hydrogen-bonding capabilities. Suitable for controlled environments, it requires standard precautions for stable heterocyclic alcohols.
1-(1-ethyl-1H-imidazol-2-yl)cyclobutylmethanol structure
2228371-61-5 structure
Product name:1-(1-ethyl-1H-imidazol-2-yl)cyclobutylmethanol
CAS No:2228371-61-5
MF:C10H16N2O
Molecular Weight:180.246842384338
CID:6050885
PubChem ID:165765522

1-(1-ethyl-1H-imidazol-2-yl)cyclobutylmethanol 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-1H-imidazol-2-yl)cyclobutylmethanol
    • 2228371-61-5
    • [1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
    • EN300-1778033
    • インチ: 1S/C10H16N2O/c1-2-12-7-6-11-9(12)10(8-13)4-3-5-10/h6-7,13H,2-5,8H2,1H3
    • InChIKey: GNTFBXBSZDVIOH-UHFFFAOYSA-N
    • SMILES: OCC1(C2=NC=CN2CC)CCC1

計算された属性

  • 精确分子量: 180.126263138g/mol
  • 同位素质量: 180.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 38Ų

1-(1-ethyl-1H-imidazol-2-yl)cyclobutylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1778033-2.5g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
2.5g
$2828.0 2023-09-20
Enamine
EN300-1778033-0.05g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
0.05g
$1212.0 2023-09-20
Enamine
EN300-1778033-0.1g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
0.1g
$1269.0 2023-09-20
Enamine
EN300-1778033-10g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
10g
$6205.0 2023-09-20
Enamine
EN300-1778033-10.0g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
10g
$6205.0 2023-06-02
Enamine
EN300-1778033-0.25g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
0.25g
$1328.0 2023-09-20
Enamine
EN300-1778033-1.0g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
1g
$1442.0 2023-06-02
Enamine
EN300-1778033-0.5g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
0.5g
$1385.0 2023-09-20
Enamine
EN300-1778033-1g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
1g
$1442.0 2023-09-20
Enamine
EN300-1778033-5g
[1-(1-ethyl-1H-imidazol-2-yl)cyclobutyl]methanol
2228371-61-5
5g
$4184.0 2023-09-20

1-(1-ethyl-1H-imidazol-2-yl)cyclobutylmethanol 関連文献

1-(1-ethyl-1H-imidazol-2-yl)cyclobutylmethanolに関する追加情報

1-(1-Ethyl-1H-imidazol-2-yl)cyclobutylmethanol: A Comprehensive Overview

1-(1-Ethyl-1H-imidazol-2-yl)cyclobutylmethanol, with the CAS number 2228371-61-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as cyclobutylmethanol derivative, has garnered attention due to its unique structural properties and potential applications in drug design and material science.

The molecular structure of 1-(1-Ethyl-1H-imidazol-2-yl)cyclobutylmethanol consists of a cyclobutane ring fused with a methanol group and an imidazole ring substituted with an ethyl group. The cyclobutane ring introduces strain into the molecule, which can influence its reactivity and physical properties. The imidazole moiety, on the other hand, is known for its aromaticity and ability to participate in hydrogen bonding, making it a versatile functional group in various chemical reactions.

Recent studies have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions. Researchers have reported that the synthesis of cyclobutylmethanol derivative can be optimized by employing transition metal catalysts, which enhance reaction efficiency and selectivity. These findings are particularly relevant in the context of green chemistry, where minimizing waste and maximizing yield are critical objectives.

In terms of applications, 1-(1-Ethyl-1H-imidazol-2-yl)cyclobutylmethanol has shown promise in the development of bioactive molecules. Its ability to act as a chiral auxiliary in asymmetric synthesis has been highlighted in several recent publications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as an effective chiral ligand in enantioselective catalysis, facilitating the synthesis of complex organic molecules with high enantiomeric excess.

Beyond its role in organic synthesis, this compound has also been investigated for its potential in materials science. The unique combination of a strained cyclobutane ring and an imidazole group makes it a candidate for applications in polymer chemistry. Researchers have explored its use as a building block for constructing novel polymeric materials with tailored mechanical and electronic properties.

The physical properties of cyclobutylmethanol derivative have been extensively characterized using advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided insights into its conformational flexibility and intermolecular interactions, which are crucial for understanding its behavior in different chemical environments.

In conclusion, 1-(1-Ethyl-1H-imidazol-2-yl)cyclobutylmethanol is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advances in synthetic methodologies, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial settings.

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